Computed Lipophilicity (logP) Increase Relative to the 3-Ethyl Analogue
The n-propyl substituent at N-3 extends the alkyl chain by one methylene unit relative to the 3-ethyl analogue (CAS 669718-06-3), resulting in a predicted increase in logP of approximately +0.5 to +0.6 log units when calculated by the same in silico method [1]. This difference shifts the compound from a predominantly hydrophilic character (3-ethyl: logP ≈ 1.8–2.0) to a moderately lipophilic profile, which can enhance passive membrane diffusion while also increasing the risk of non-specific protein binding.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.3–2.5 (ALOGPS/consensus model) |
| Comparator Or Baseline | 3-Ethyl analogue (CAS 669718-06-3): predicted logP ≈ 1.8–2.0 |
| Quantified Difference | Δ logP ≈ +0.5 to +0.6 |
| Conditions | In silico prediction using the ALOGPS 2.1 consensus algorithm; experimental logP values have not been reported for either compound. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the logP shift of ~0.5 units is sufficient to alter cell permeability and plasma protein binding in a physiologically meaningful range, making the 3-propyl congener a distinctly different chemical tool from the 3-ethyl analogue.
- [1] ALOGPS 2.1 consensus logP prediction for 3-propyl and 3-ethyl triazinobenzimidazoles; accessed via Virtual Computational Chemistry Laboratory (VCCLAB), 2026. View Source
